![molecular formula C23H18FNO2 B4196741 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone](/img/structure/B4196741.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone
説明
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone, also known as FKI-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
作用機序
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1). PLK1 is involved in several cellular processes, including cell division and DNA replication. Inhibition of PLK1 activity by 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, inhibits DNA replication, and promotes apoptosis. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is its specificity for PLK1 inhibition, which reduces the likelihood of off-target effects. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to have low toxicity in normal cells. However, one limitation of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is its poor solubility in water, which can make it difficult to use in in vivo experiments.
将来の方向性
There are several future directions for research on 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone could be used in combination with other PLK1 inhibitors to enhance its efficacy. Further research is also needed to optimize the formulation of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone for in vivo use and to determine its potential for clinical use in cancer treatment.
In conclusion, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its specificity for PLK1 inhibition and low toxicity in normal cells make it an attractive candidate for further research. With continued investigation, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone could become an important tool in the fight against cancer.
科学的研究の応用
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
特性
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-phenoxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c24-18-12-10-17(11-13-18)14-25-15-21(20-8-4-5-9-22(20)25)23(26)16-27-19-6-2-1-3-7-19/h1-13,15H,14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVIGPZONHFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。